molecular formula C10H9BrO2 B179082 (E)-Methyl 3-(2-bromophenyl)acrylate CAS No. 102540-15-8

(E)-Methyl 3-(2-bromophenyl)acrylate

Cat. No. B179082
M. Wt: 241.08 g/mol
InChI Key: YIHZPTVKKKVMHT-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Methyl 3-(2-bromophenyl)acrylate, also known as MBPA, is a chemical compound used in various scientific research applications. It is a type of acrylate ester that is commonly used in organic synthesis. This compound is known for its ability to undergo various chemical reactions, making it a popular choice for researchers in the field of organic chemistry.

Mechanism Of Action

The mechanism of action of (E)-Methyl 3-(2-bromophenyl)acrylate is based on its ability to undergo various chemical reactions, such as nucleophilic addition and substitution reactions. These reactions allow (E)-Methyl 3-(2-bromophenyl)acrylate to react with other organic compounds, leading to the formation of new compounds with unique properties. The reactivity of (E)-Methyl 3-(2-bromophenyl)acrylate can be further enhanced by modifying its chemical structure, such as by introducing electron-donating or electron-withdrawing groups.

Biochemical And Physiological Effects

(E)-Methyl 3-(2-bromophenyl)acrylate is not known to have any significant biochemical or physiological effects on living organisms. However, it is important to handle this compound with care, as it can be toxic if ingested or inhaled. Proper safety precautions should be taken when working with (E)-Methyl 3-(2-bromophenyl)acrylate, such as wearing protective clothing and working in a well-ventilated area.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (E)-Methyl 3-(2-bromophenyl)acrylate in laboratory experiments is its high reactivity and versatility. This compound can undergo various chemical reactions, making it a valuable building block for the synthesis of other organic compounds. However, one of the limitations of using (E)-Methyl 3-(2-bromophenyl)acrylate is its toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research involving (E)-Methyl 3-(2-bromophenyl)acrylate. One area of research is the development of new synthetic methods for the preparation of (E)-Methyl 3-(2-bromophenyl)acrylate and related compounds. Another area of research is the application of (E)-Methyl 3-(2-bromophenyl)acrylate in the synthesis of new materials with unique properties, such as conductive polymers and sensors. Additionally, (E)-Methyl 3-(2-bromophenyl)acrylate could be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of (E)-Methyl 3-(2-bromophenyl)acrylate involves the reaction of 2-bromobenzaldehyde with methyl acrylate in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of (E)-Methyl 3-(2-bromophenyl)acrylate as a yellowish liquid. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent and temperature.

Scientific Research Applications

(E)-Methyl 3-(2-bromophenyl)acrylate has been widely used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science. It is commonly used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. (E)-Methyl 3-(2-bromophenyl)acrylate is also used as a building block for the synthesis of polymers and materials with unique physical and chemical properties.

properties

IUPAC Name

methyl (E)-3-(2-bromophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHZPTVKKKVMHT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Methyl 3-(2-bromophenyl)acrylate

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